Morellinol

説明

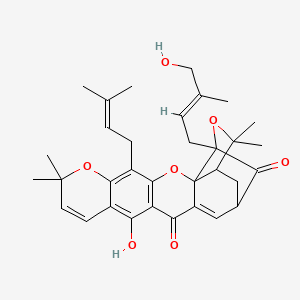

Morellinol is a bioactive benzophenone derivative isolated from Garcinia morella (Indian gamboge), a plant known for its medicinal resin and seeds . Structurally, it belongs to the caged Garcinia xanthones, characterized by a 4-oxatricyclo[4.3.1.0³,⁷]dec-8-en-2-one scaffold . This compound is biosynthetically derived from morellin through oxidation at the C29 position, resulting in a hydroxylated caged structure . This compound has gained attention for its potent inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, with a binding energy of −7.3 kcal/mol, surpassing the standard drug acarbose in computational studies . Despite its low natural abundance in plant extracts (~0.139% peak area in A.

特性

分子式 |

C33H38O7 |

|---|---|

分子量 |

546.6 g/mol |

IUPAC名 |

12-hydroxy-19-[(E)-4-hydroxy-3-methylbut-2-enyl]-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione |

InChI |

InChI=1S/C33H38O7/c1-17(2)8-9-21-27-20(11-12-30(4,5)38-27)25(35)24-26(36)22-14-19-15-23-31(6,7)40-32(29(19)37,13-10-18(3)16-34)33(22,23)39-28(21)24/h8,10-12,14,19,23,34-35H,9,13,15-16H2,1-7H3/b18-10+ |

InChIキー |

UWZMGTSPGQXAAP-VCHYOVAHSA-N |

異性体SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/CO)O)C=CC(O2)(C)C)C |

正規SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)CO)O)C=CC(O2)(C)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Isomorellinol can be synthesized through a series of chemical reactions involving the precursor compounds found in Garcinia hanburyi. The synthetic route typically involves the isolation of the resin, followed by purification and structural elucidation using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

Industrial production of isothis compound involves large-scale extraction from Garcinia hanburyi resin. The process includes solvent extraction, followed by purification steps such as crystallization and chromatography to obtain high-purity isothis compound .

化学反応の分析

Types of Reactions

Isomorellinol undergoes various chemical reactions, including:

Oxidation: Isothis compound can be oxidized to form more oxidized derivatives.

Reduction: Reduction reactions can convert isothis compound into less oxidized forms.

Substitution: Substitution reactions can introduce different functional groups into the isothis compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of isothis compound, as well as substituted analogs with different functional groups .

科学的研究の応用

Isomorellinol has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the reactivity of caged xanthones.

Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.

Industry: Utilized in the development of new pharmaceuticals and as a lead compound for drug discovery.

作用機序

Isomorellinol exerts its effects through several molecular pathways:

Inhibition of NF-κB Translocation: Prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of genes involved in cancer cell survival and proliferation.

Phosphorylated p38 MAPK Pathway: Modulates the p38 MAPK pathway, leading to the downregulation of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA), which are involved in cancer cell invasion and metastasis.

Apoptosis Induction: Induces apoptosis through the mitochondrial pathway, involving the activation of caspases and the regulation of Bcl-2 family proteins.

類似化合物との比較

Structural Analogs from Garcinia Species

Morellinol is part of a family of caged xanthones and benzophenones isolated from Garcinia species. Key structural analogs include:

Key Insights :

- The caged scaffold in this compound and gambogic acid enhances target binding via hydrophobic interactions, whereas non-caged analogs like mangostin rely on phenolic groups for activity .

- Oxidation at C29 (as in this compound vs. morellin) improves α-glucosidase affinity by forming hydrogen bonds with Asp203/Asp542 residues .

Functional Analogs in Enzyme Inhibition

This compound’s α-glucosidase inhibitory activity is compared to both natural and synthetic compounds:

Key Insights :

- This compound outperforms acarbose in binding energy but has lower oral bioavailability due to high molecular weight (MW > 500) and logP (>5) .

Pharmacokinetic and Toxicity Profiles

A comparative analysis of drug-likeness and safety:

| Parameter | This compound | Phentolamine | Gambogic Acid |

|---|---|---|---|

| Lipinski’s Rule Compliance | Violates MW, logP | Compliant | Violates MW, logP |

| Caco-2 Permeability | Low | Moderate | Low |

| hERG Inhibition | Non-inhibitor | Non-inhibitor | Inhibitor (risk) |

| Hepatotoxicity | High risk | Low risk | High risk |

| BBB Penetration | No | Yes | No |

Data Sources :

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。